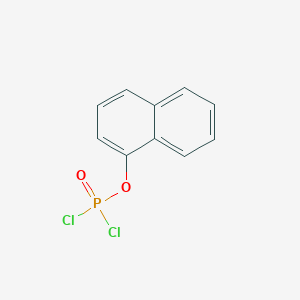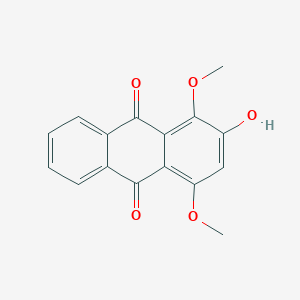
1,4-Dimethoxy-2-hydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-hydroxyanthraquinone, also known as quinizarin, is a natural dye that has been widely used in the textile industry for many years. In recent years, it has gained attention in the scientific community due to its potential applications in various fields, including biomedical research.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-hydroxyanthraquinone is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells by activating caspase enzymes. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Quinizarin has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant properties and can scavenge free radicals. In animal studies, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to have hepatoprotective effects and can protect against liver damage induced by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Dimethoxy-2-hydroxyanthraquinone in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and can degrade over time.
Orientations Futures
There are many potential future directions for research on 1,4-Dimethoxy-2-hydroxyanthraquinone. One area of interest is its potential use as a natural dye in the textile industry. It may also have applications in the development of new antimicrobial and anticancer agents. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Méthodes De Synthèse
Quinizarin can be synthesized by various methods, including the oxidation of 1,4-dimethoxyanthraquinone with potassium permanganate or hydrogen peroxide. It can also be obtained from natural sources such as the roots of the madder plant.
Applications De Recherche Scientifique
Quinizarin has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
107953-78-6 |
|---|---|
Nom du produit |
1,4-Dimethoxy-2-hydroxyanthraquinone |
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-hydroxy-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3 |
Clé InChI |
IVWHLWDPENTYKS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
107953-78-6 |
Synonymes |
1,4-dimethoxy-2-hydroxyanthraquinone 1,4-DMHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



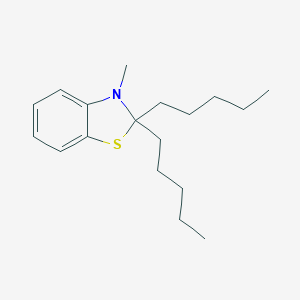
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
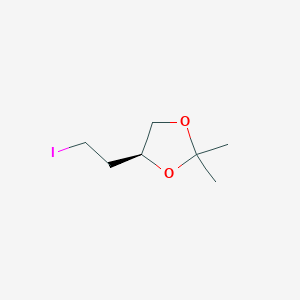
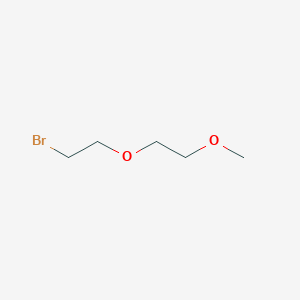
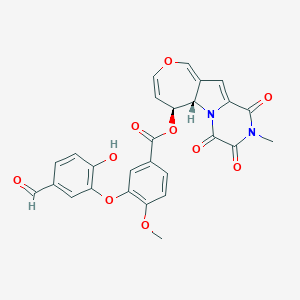
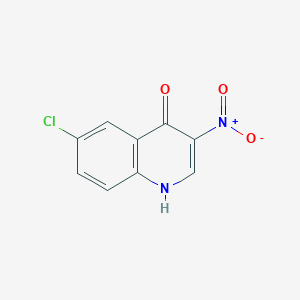
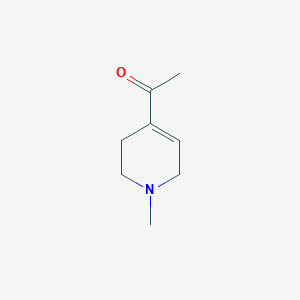
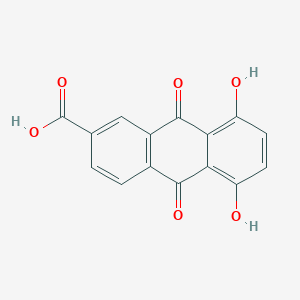
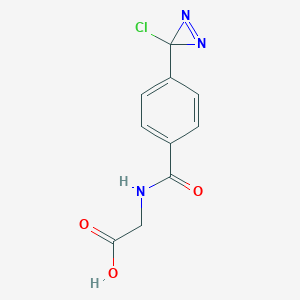
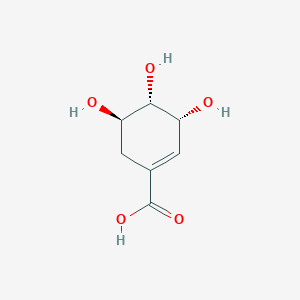
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

